![molecular formula C24H17NO6 B2393127 N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide CAS No. 886180-33-2](/img/structure/B2393127.png)
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .
Synthesis Analysis
The synthesis of benzodioxole compounds involves a series of chemical reactions . For instance, the ortho-iodo ester compound was found to be potent against the COX2 enzyme . The synthesized compounds were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques .Molecular Structure Analysis
The molecular structure of benzodioxole compounds can be analyzed using various spectroscopic methods . These include 1 H-NMR and 13 C-NMR . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Benzodioxole compounds undergo various chemical reactions. For example, the ortho-iodo ester compound was found to be potent against the COX2 enzyme . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole compounds can be analyzed using various techniques. For instance, the thermal behavior of the NW-11 derivative was analyzed using TG, DSC, and degradation kinetics .Scientific Research Applications
Biosensor Development
Research on modified carbon paste electrodes for electrocatalytic determination of biomolecules suggests the potential for developing highly sensitive biosensors. A study described the utilization of a novel nanocomposite-modified electrode for detecting glutathione in the presence of piroxicam, highlighting the electrode's potent electron mediating behavior and its successful application in real sample analysis with satisfactory results (Karimi-Maleh et al., 2014).
Pharmaceutical Research
Research on endothelin receptor antagonists, which include compounds with benzodioxole groups, points to the exploration of such structures for developing drugs with high selectivity and potency. These studies provide insights into the contributions of benzodioxole and similar moieties to binding affinity and receptor subtype selectivity, potentially guiding the design of new therapeutic agents (Tasker et al., 1997).
Radioligand Development for Receptor Imaging
A novel sigma-2 receptor probe based on a benzamide analogue was developed for in vitro studies, indicating the potential of such compounds in receptor imaging and pharmacological research. The probe showed high affinity for sigma-2 receptors, making it a useful tool for studying receptor interactions (Xu et al., 2005).
Anticholinesterase Activity
Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine were found to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting their potential in treating diseases like Alzheimer's (Luo et al., 2005).
Nonlinear Optical (NLO) Materials
The synthesis and structural characterization of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have led to discoveries in materials science, including the identification of compounds with significant NLO properties. This opens avenues for using such structures in developing new materials for optical applications (Prabukanthan et al., 2020).
Mechanism of Action
Mode of action
Many compounds with the methylenedioxyphenyl group work by scavenging free radicals, exhibiting effective antioxidant properties .
Biochemical pathways
Without specific information on “N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide”, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to inhibit enzymes like cyclooxygenase (cox) .
Result of action
Similar compounds have shown cytotoxic activity against certain cell lines .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)24(27)25-21-17-7-2-3-8-18(17)31-23(21)22(26)14-9-10-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICVVKAWVAFPNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

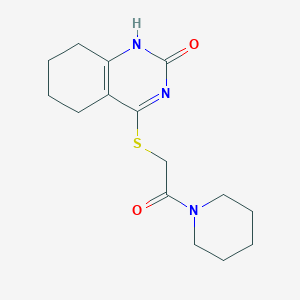

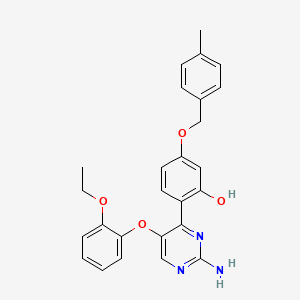
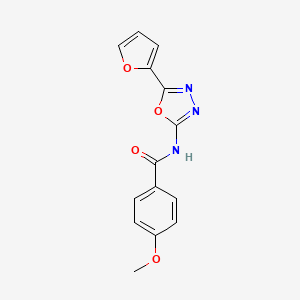
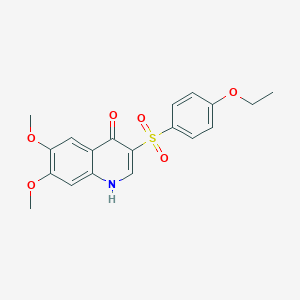




![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)
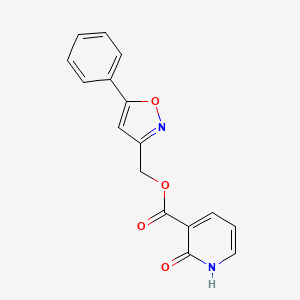
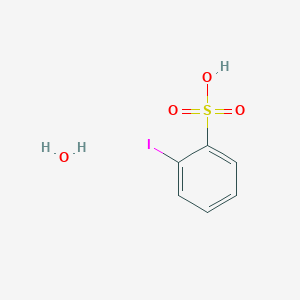
![(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B2393064.png)
